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N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-methylphenyl group, a methoxy group, and a methylsulfonylanilino group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide.
Sulfonylation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, forming this compound.
Methoxylation: Finally, the compound undergoes methoxylation using methanol and a catalyst to introduce the methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Common solvents used include dichloromethane and ethanol, and the reactions are typically carried out under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The methylsulfonylanilino group plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)acetamide
- N-(4-methoxy-N-methylsulfonylanilino)acetamide
- N-(3-chloro-4-methylphenyl)-2-(4-methoxyanilino)acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and methoxy groups, along with the methylsulfonylanilino moiety, distinguishes it from other similar compounds and enhances its versatility in various applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-4-5-13(10-16(12)18)19-17(21)11-20(25(3,22)23)14-6-8-15(24-2)9-7-14/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSKJSOZYHMOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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